molecular formula C4H3Cl2NO2 B8699555 2,3-Dichloropropanoyl isocyanate CAS No. 57322-89-1

2,3-Dichloropropanoyl isocyanate

Cat. No. B8699555
Key on ui cas rn: 57322-89-1
M. Wt: 167.97 g/mol
InChI Key: LMDHPDBJNHLWRN-UHFFFAOYSA-N
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Patent
US04036850

Procedure details

99 g (1.40 mol) of chlorine are introduced with stirring at about 0 to 5° C. into a solution of 100 g of acrylic acid amide in 1000 ml of chloroform. After stirring for 3 hours at about 20° C., 270 g (2.13 mol) of oxalyl chloride are added dropwise with continued stirring. The solution is then boiled under reflux until the evolution of gas is complete. Fractional distillation of the reaction solution gives 172 g (72 % of the theoretical amount) of 2,3-dichloropropionyl isocyanate boiling at 38 to 41° C./1.0 Torr.
Quantity
99 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
reactant
Reaction Step Two
Quantity
270 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClCl.[C:3]([NH2:7])(=[O:6])C=C.[C:8]([Cl:13])(=O)[C:9](Cl)=[O:10].[CH:14]([Cl:17])(Cl)Cl>>[Cl:13][CH:8]([CH2:14][Cl:17])[C:9]([N:7]=[C:3]=[O:6])=[O:10]

Inputs

Step One
Name
Quantity
99 g
Type
reactant
Smiles
ClCl
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
C(C=C)(=O)N
Name
Quantity
1000 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
270 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
After stirring for 3 hours at about 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux until the evolution of gas
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation of the reaction solution

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC(C(=O)N=C=O)CCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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